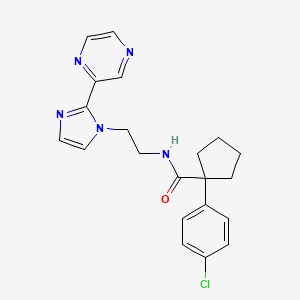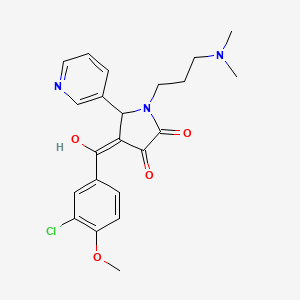
1-(1-Propylpiperidin-3-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(1-Propylpiperidin-3-yl)ethan-1-ol” is a chemical compound with the molecular formula C10H21NO . It has a molecular weight of 171.28 . This compound is intended for research use only.
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H21NO/c1-3-6-11-7-4-5-10(8-11)9(2)12/h9-10,12H,3-8H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, alcohols like this compound generally undergo reactions such as dehydration to form alkenes . The exact reactions would depend on the conditions and reagents used.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . Other physical and chemical properties such as boiling point and specific gravity are not provided in the sources.Wissenschaftliche Forschungsanwendungen
Synthesis and Properties of Ionic Liquids
1-(1-Propylpiperidin-3-yl)ethan-1-ol has potential applications in the synthesis of ionic liquids with unique properties. For instance, compounds with nitrogenous centers, similar in structure to this compound, have been synthesized for creating hydroxylic ionic liquids. These ionic liquids are characterized by their low glass transition temperatures and high conductivity, making them suitable for various applications in green chemistry and electrochemistry (Shevchenko et al., 2017).
Molecular Assembly and Supramolecular Chemistry
Research has explored the assembly of alkynol complexes, which are structurally related to this compound, in the context of transition metal complexes. These studies have focused on understanding the intermolecular interactions and hydrogen-bonding patterns, which are crucial for designing materials with specific properties and applications in nanotechnology and molecular electronics (Braga et al., 1997).
Phase Equilibrium in Binary Systems
The compound's analogs have been studied in the context of liquid-liquid phase equilibrium with alcohols, offering insights into the solubility and interaction parameters that are essential for the design of separation processes and the synthesis of compounds with tailored solubility profiles (Paduszyński et al., 2011).
Synthetic Organic Chemistry
This compound and its derivatives can serve as building blocks in synthetic organic chemistry for constructing complex molecules. For example, novel synthetic pathways have been developed using structurally related compounds for creating heteroaryl-ethanones, which are valuable intermediates in the synthesis of pharmaceuticals and biologically active molecules (Merkul et al., 2006).
Environmental Chemistry
The compound's structural analogs have been used in environmentally benign oxidation systems, demonstrating potential applications in green chemistry for the oxidation of alcohols to carbonyl compounds. Such processes are important for the synthesis of fine chemicals and pharmaceuticals with minimal environmental impact (Li & Zhang, 2009).
Eigenschaften
IUPAC Name |
1-(1-propylpiperidin-3-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-3-6-11-7-4-5-10(8-11)9(2)12/h9-10,12H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWRCNCPOBBLRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC(C1)C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B2863727.png)

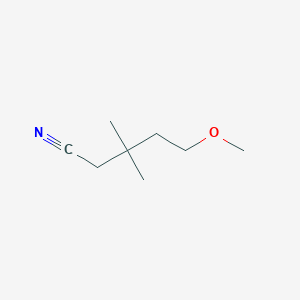
![3-(3-Chloro-4-methylphenyl)-6-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2863732.png)
![N-[(1-Pyridazin-3-ylpiperidin-4-yl)methyl]propan-2-amine;hydrobromide](/img/structure/B2863734.png)

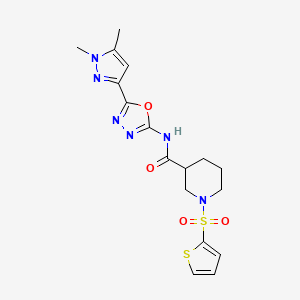


![1-(4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(pyridin-2-yl)ethyl)piperidine-3-carboxamide](/img/structure/B2863743.png)
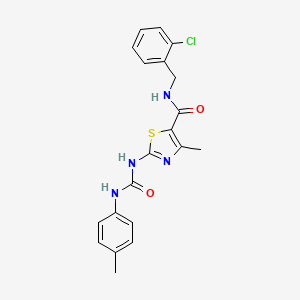
![N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-prop-2-enyl-3-quinolinecarboxamide](/img/structure/B2863747.png)
